molecular formula C18H21Cl2N3O4S2 B2966421 2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1330300-62-3

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No. B2966421
CAS RN: 1330300-62-3
M. Wt: 478.4
InChI Key: ZKEZHVSLFNRQID-UHFFFAOYSA-N
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Description

2-(2-((4-Chlorophenyl)sulfonyl)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H21Cl2N3O4S2 and its molecular weight is 478.4. The purity is usually 95%.
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Scientific Research Applications

New Polyamides and Characterization

Research on new polyamides based on pyridine derivatives shows the synthesis through direct polycondensation reactions. These polyamides, characterized by FTIR, elemental analyses, and thermal properties, indicate their potential application in materials science, particularly due to their solubility in polar solvents and high thermal stability (Faghihi & Mozaffari, 2008).

Heterocycles via Sulphenylation

The synthesis of heterocycles via sulphenylation of unsaturated amides points to a method for creating cyclic products and lactones, highlighting the role of sulfur and nitrogen in forming complex heterocyclic structures (Samii, Ashmawy, & Mellor, 1987). This research provides a pathway for synthesizing diverse heterocyclic compounds with potential applications in pharmaceuticals and agrochemicals.

Antimicrobial Activity

Studies on the synthesis and antimicrobial activity of pyrimidinone and oxazinone derivatives fused with thiophene rings showcase the potential of these compounds as antimicrobial agents. The antibacterial and antifungal activities of these compounds were comparable to standard drugs, suggesting their usefulness in developing new antimicrobial therapies (Hossan et al., 2012).

Enzyme Inhibitory Activity

Research into pyridine-2,6-dicarboxamide derivatives containing sulfonamide groups evaluated as enzyme inhibitors (carbonic anhydrase and cholinesterase inhibitors) demonstrates their potential in therapeutic applications, especially for conditions requiring enzyme modulation (Stellenboom & Baykan, 2019).

properties

IUPAC Name

2-[[2-(4-chlorophenyl)sulfonylacetyl]amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O4S2.ClH/c1-2-22-8-7-13-14(9-22)27-18(16(13)17(20)24)21-15(23)10-28(25,26)12-5-3-11(19)4-6-12;/h3-6H,2,7-10H2,1H3,(H2,20,24)(H,21,23);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKEZHVSLFNRQID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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